molecular formula C11H19BrSi B2778915 [2-(1-Bromocyclopropyl)ethynyl]triethylsilane CAS No. 2137817-20-8

[2-(1-Bromocyclopropyl)ethynyl]triethylsilane

Cat. No.: B2778915
CAS No.: 2137817-20-8
M. Wt: 259.262
InChI Key: JAWCLIOTPJHZDY-UHFFFAOYSA-N
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Description

[2-(1-Bromocyclopropyl)ethynyl]triethylsilane: is an organosilicon compound with the molecular formula C11H19BrSi. This compound is characterized by the presence of a bromocyclopropyl group attached to an ethynyl group, which is further bonded to a triethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Bromocyclopropyl)ethynyl]triethylsilane typically involves the reaction of cyclopropyl bromide with ethynyltriethylsilane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [2-(1-Bromocyclopropyl)ethynyl]triethylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of corresponding reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines are formed.

    Oxidation Products: Various oxidized derivatives, including alcohols and ketones.

    Reduction Products: Reduced forms of the original compound, often leading to the removal of the bromine atom.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [2-(1-Bromocyclopropyl)ethynyl]triethylsilane is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It serves as a precursor in the preparation of catalysts for various organic transformations.

Biology and Medicine:

    Drug Development: The compound is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

    Biochemical Studies: It is used in studies involving the modification of biomolecules to understand their function and interaction.

Industry:

    Material Science: this compound is used in the development of new materials with unique properties, such as enhanced strength or conductivity.

    Polymer Chemistry: It is employed in the synthesis of specialized polymers with specific characteristics.

Mechanism of Action

The mechanism of action of [2-(1-Bromocyclopropyl)ethynyl]triethylsilane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromocyclopropyl group can act as a reactive site for nucleophilic attack, leading to the formation of new bonds. The ethynyl group provides a site for further functionalization, allowing the compound to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

    [2-(1-Chlorocyclopropyl)ethynyl]triethylsilane: Similar in structure but with a chlorine atom instead of bromine.

    [2-(1-Fluorocyclopropyl)ethynyl]triethylsilane: Contains a fluorine atom in place of bromine.

    [2-(1-Iodocyclopropyl)ethynyl]triethylsilane: Features an iodine atom instead of bromine.

Uniqueness:

    Reactivity: The presence of the bromine atom in [2-(1-Bromocyclopropyl)ethynyl]triethylsilane makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo counterparts.

    Applications: The specific reactivity and properties of the bromocyclopropyl group make this compound particularly useful in certain synthetic applications and research studies.

Properties

IUPAC Name

2-(1-bromocyclopropyl)ethynyl-triethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrSi/c1-4-13(5-2,6-3)10-9-11(12)7-8-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWCLIOTPJHZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CC1(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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